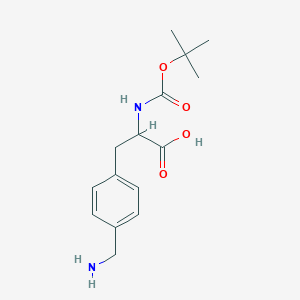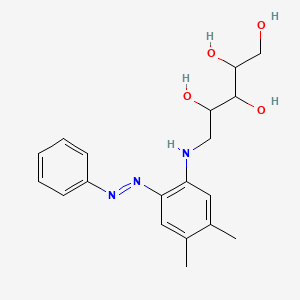
Phenylamine, 4,5-dimethyl-N-ribityl-2-phenylazo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenylazo group attached to a xylidino moiety, which is further linked to a deoxy ribitol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol typically involves multi-step organic reactions. One common method includes the diazotization of aniline derivatives followed by azo coupling with xylidine derivatives. The final step involves the reduction of the resulting azo compound to form the deoxy ribitol derivative. The reaction conditions often require controlled temperatures, acidic or basic environments, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound’s high purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol undergoes various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The xylidino moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, or bases facilitate substitution reactions.
Major Products: The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and substituted xylidino derivatives.
Applications De Recherche Scientifique
1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol involves its interaction with molecular targets through its phenylazo and xylidino groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to undergo redox reactions and form reactive intermediates contributes to its diverse biological activities.
Comparaison Avec Des Composés Similaires
- 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-L-ribitol
- 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-arabitol
- 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-xylitol
Uniqueness: 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological properties. The presence of the deoxy ribitol backbone differentiates it from other similar compounds, influencing its solubility, stability, and interaction with biological targets.
Propriétés
IUPAC Name |
5-(4,5-dimethyl-2-phenyldiazenylanilino)pentane-1,2,3,4-tetrol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-12-8-15(20-10-17(24)19(26)18(25)11-23)16(9-13(12)2)22-21-14-6-4-3-5-7-14/h3-9,17-20,23-26H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARUXRZZSJCXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N=NC2=CC=CC=C2)NCC(C(C(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride](/img/structure/B12319071.png)

![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] propanoate](/img/structure/B12319084.png)
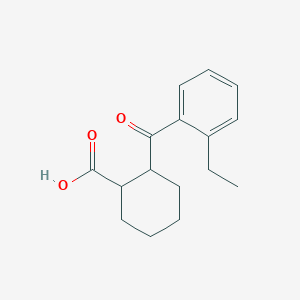
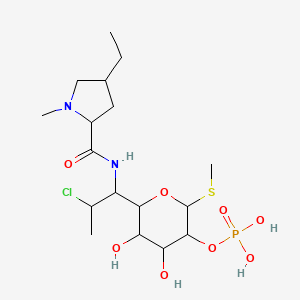
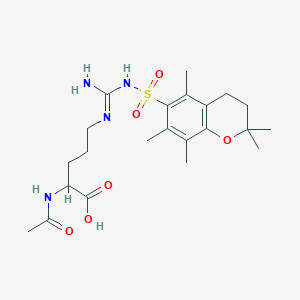
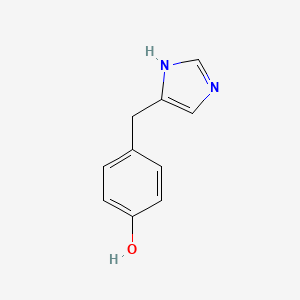

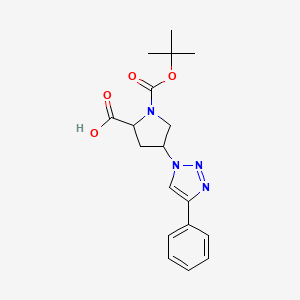
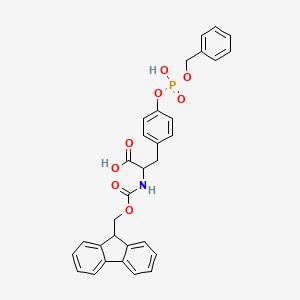
![4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12319130.png)
